4-[Bis(2-methoxyethyl)amino]-2-(pyridin-2-yl)thieno[2,3-d]pyrimidine-5-carboxylic acid
Description
This compound belongs to the thieno[2,3-d]pyrimidine class, characterized by a fused thiophene-pyrimidine core. Its structure includes a bis(2-methoxyethyl)amino group at position 4, a pyridin-2-yl substituent at position 2, and a carboxylic acid moiety at position 3. These functional groups confer unique physicochemical and biological properties:
- Bis(2-methoxyethyl)amino: Enhances solubility due to ether linkages while maintaining moderate lipophilicity.
- Pyridin-2-yl: Contributes to π-π stacking interactions in biological targets.
The compound’s synthesis likely involves displacement reactions of chloro- or methylthio-substituted intermediates with amines, as seen in analogous thieno[2,3-d]pyrimidine syntheses .
Properties
IUPAC Name |
4-[bis(2-methoxyethyl)amino]-2-pyridin-2-ylthieno[2,3-d]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-25-9-7-22(8-10-26-2)16-14-12(18(23)24)11-27-17(14)21-15(20-16)13-5-3-4-6-19-13/h3-6,11H,7-10H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTINGVRZNRBURG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)C1=C2C(=CSC2=NC(=N1)C3=CC=CC=N3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(2-methoxyethyl)amino]-2-(pyridin-2-yl)thieno[2,3-d]pyrimidine-5-carboxylic acid typically involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides. One common method includes heating thiophene-2-carboxamides in formic acid to afford thienopyrimidin-4-ones . Alternatively, the reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which can be cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and scale-up processes would apply, including optimization of reaction conditions, purification techniques, and ensuring the safety and environmental compliance of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[Bis(2-methoxyethyl)amino]-2-(pyridin-2-yl)thieno[2,3-d]pyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and thieno rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines
Scientific Research Applications
4-[Bis(2-methoxyethyl)amino]-2-(pyridin-2-yl)thieno[2,3-d]pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: Used in the development of new materials with unique properties, such as electronic or photonic materials.
Mechanism of Action
The mechanism of action of 4-[Bis(2-methoxyethyl)amino]-2-(pyridin-2-yl)thieno[2,3-d]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Functional Group Comparisons
Key Observations:
- Core Structure: The fused thieno[2,3-d]pyrimidine core (target compound) enhances aromaticity and planar rigidity compared to non-fused pyrimidines .
- Substituent Effects: The bis(2-methoxyethyl)amino group in the target compound improves aqueous solubility over simpler amino or methylthio groups (e.g., in or ). The pyridin-2-yl group may enhance binding to kinase targets compared to benzyl or methylthio substituents .
Physicochemical and Pharmacokinetic Properties
Table 2: Predicted Physicochemical Properties
*Estimated based on structural similarity to Palbociclib .
Key Observations:
Biological Activity
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Thieno[2,3-d]pyrimidine core : This bicyclic structure is known for its diverse biological activities.
- Pyridine moiety : Contributes to the compound's interaction with biological targets.
- Bis(2-methoxyethyl)amino group : Enhances solubility and may influence pharmacokinetic properties.
Molecular Formula
The molecular formula of the compound is .
Molecular Weight
The molecular weight is approximately 364.42 g/mol.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the induction of apoptosis through both intrinsic and extrinsic pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction |
| A549 | 15.3 | Cell cycle arrest |
Antimicrobial Activity
The compound also demonstrates antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that it could serve as a lead compound for developing new antimicrobial agents.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Kinases : The compound has been shown to inhibit certain kinases involved in cell signaling pathways, which are crucial for cancer cell survival and proliferation.
- DNA Interaction : It may also bind to DNA, disrupting replication processes in rapidly dividing cells.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, leading to oxidative stress and subsequent cell death.
Case Study 1: Breast Cancer Treatment
In a preclinical study involving MCF-7 cells, treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in the percentage of cells undergoing apoptosis after treatment with concentrations above 10 µM.
Case Study 2: Antimicrobial Efficacy
A study evaluating the antimicrobial effects against Staphylococcus aureus demonstrated that the compound effectively reduced bacterial load in vitro. In vivo studies are needed to confirm these findings and assess potential therapeutic applications.
Research Findings
Research on the biological activity of this compound has been limited but promising. A study published in Journal of Medicinal Chemistry highlighted its potential as an anticancer agent with favorable pharmacological properties. Further investigations into its structure-activity relationship (SAR) are ongoing to optimize efficacy and reduce toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
